3-(bromomethyl)Isothiazole

Description

BenchChem offers high-quality 3-(bromomethyl)Isothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(bromomethyl)Isothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

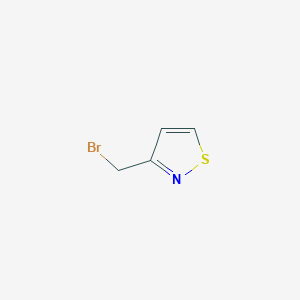

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJGRFFQOBEQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-(bromomethyl)isothiazole

An In-depth Technical Guide to 3-(Bromomethyl)isothiazole: Properties, Synthesis, and Applications

Introduction

3-(Bromomethyl)isothiazole is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring an aromatic isothiazole ring coupled with a reactive bromomethyl group, provides a powerful scaffold for the synthesis of a diverse array of more complex molecules. The isothiazole moiety itself is present in numerous biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory activities.[1][2][3][4] The strategic placement of the bromomethyl group at the 3-position furnishes a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of targeted molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the core . We will delve into its structural characteristics, spectroscopic signature, synthesis, and reactivity. Furthermore, this document will detail critical safety and handling protocols, explore its applications, and provide practical experimental methodologies, thereby equipping scientists with the essential knowledge to effectively and safely utilize this potent synthetic intermediate.

Physicochemical and Molecular Properties

The utility of 3-(bromomethyl)isothiazole in synthetic chemistry is fundamentally governed by its distinct physicochemical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 4576-91-4 | [5] |

| Molecular Formula | C₄H₄BrNS | [5] |

| Molecular Weight | 178.05 g/mol | |

| Appearance | Data not consistently available; related compounds are often pale yellow to light brown liquids or solids. | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Moderately soluble in nonpolar solvents. | [1] |

| Stability | Moisture sensitive.[6] Store under cool, dry conditions. | [6] |

Molecular Structure:

The structure consists of a five-membered isothiazole ring, an aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. A bromomethyl (-CH₂Br) group is attached to the carbon atom at position 3 of the ring. The bromine atom makes the methylene protons acidic and the carbon electrophilic, which is the primary site of reactivity.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of 3-(bromomethyl)isothiazole. The expected spectral features are as follows:

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show two key signals: a singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the downfield region around 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom. The protons on the isothiazole ring will appear as distinct signals, with their chemical shifts and coupling patterns dependent on their positions (H-4 and H-5).

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group will appear at a characteristic upfield shift, while the three carbons of the isothiazole ring will resonate at lower fields, consistent with their presence in an aromatic system.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations characteristic of the isothiazole ring, and a distinct C-Br stretching absorption in the fingerprint region.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 3-(bromomethyl)isothiazole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]

Synthesis and Reactivity

The primary value of 3-(bromomethyl)isothiazole lies in its reactivity as an electrophile, which allows it to serve as a key intermediate in the synthesis of more complex molecules.

Synthetic Pathway

A common method for the synthesis of 3-(bromomethyl)isothiazole involves the radical bromination of 3-methylisothiazole. This reaction is typically initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. The selectivity for bromination at the methyl group over the aromatic ring is a key feature of this transformation.

Caption: Synthesis of 3-(bromomethyl)isothiazole via radical bromination.

Core Reactivity

The presence of the bromomethyl group makes 3-(bromomethyl)isothiazole an excellent substrate for Sₙ2 reactions. The bromine atom is a good leaving group, and the adjacent carbon is readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.

Common nucleophiles that react with 3-(bromomethyl)isothiazole include:

-

Amines (primary, secondary) to form 3-(aminomethyl)isothiazoles.

-

Thiols to yield 3-(thiomethyl)isothiazole derivatives.

-

Alcohols and phenols to produce ethers.

-

Carboxylates to form esters.

-

Cyanide to introduce a nitrile group, which can be further elaborated.

Applications in Research and Development

The isothiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][4][8] The ability to easily functionalize the isothiazole core using 3-(bromomethyl)isothiazole makes it a highly sought-after intermediate.

-

Drug Discovery: Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] 3-(Bromomethyl)isothiazole provides a direct route to introduce the isothiazole pharmacophore into potential drug candidates.

-

Agrochemicals: The isothiazole core is also found in some fungicides and other plant protection agents.[1][8] The reactivity of 3-(bromomethyl)isothiazole allows for the synthesis of novel agrochemicals.

-

Materials Science: Heterocyclic compounds are integral to the development of new organic materials with specific electronic or optical properties. The isothiazole ring can be incorporated into polymers or other materials, and 3-(bromomethyl)isothiazole can serve as a key monomer or functionalizing agent in these syntheses.

Safety, Handling, and Storage

As with many reactive halogenated compounds, proper safety precautions are imperative when handling 3-(bromomethyl)isothiazole.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxicity: Harmful if swallowed or inhaled.[9] May cause respiratory irritation.[9][10]

-

Sensitization: May cause an allergic skin reaction.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[9][10]

-

Avoid contact with skin, eyes, and clothing.[6] Do not breathe mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

Storage Guidelines:

-

Store in a cool, dry, and well-ventilated place.[6] A recommended storage temperature is often 2-8°C.[11]

-

Keep the container tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[6]

-

Store away from incompatible materials.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids and bases

-

Alcohols

-

Amines[6]

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a representative example of how 3-(bromomethyl)isothiazole can be used in a nucleophilic substitution reaction to synthesize a new derivative.

Caption: Experimental workflow for amine substitution reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents). Dissolve the components in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve 3-(bromomethyl)isothiazole (1.1 equivalents) in a minimal amount of the same solvent. Add the 3-(bromomethyl)isothiazole solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure substituted aminomethylisothiazole derivative.

Conclusion

3-(Bromomethyl)isothiazole is a high-value synthetic intermediate with a unique combination of an aromatic isothiazole core and a reactive electrophilic center. Its physicochemical properties make it an ideal substrate for a wide range of nucleophilic substitution reactions, enabling the efficient synthesis of diverse molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of new pharmaceuticals and advanced materials.

References

- Unknown Source. (2024, November 4).

-

MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557. Retrieved from [Link]

- Thieme. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(24), 4585-4616.

-

Organic Chemistry Portal. Synthesis of isothiazoles. Retrieved from [Link]

-

ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]

- Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2), 000137.

-

ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

- Google Patents. US5750728A - Process for the preparation of aromatic bromomethyl compounds.

-

Carl ROTH. 3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7. Retrieved from [Link]

- Royal Society of Chemistry. (2025, September 19). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 23, 9257-9284.

-

ResearchGate. (2024, August 10). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

-

Carl ROTH. 3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7. Retrieved from [Link]

- Unknown Source. Organic Chemistry.

-

University of California, Irvine. Problems from Previous Years' Exams. Retrieved from [Link]

- Unknown Source. SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

Sources

- 1. CAS 55512-82-8: 3-bromoisothiazole | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. thieme-connect.com [thieme-connect.com]

- 9. aaronchem.com [aaronchem.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. chemscene.com [chemscene.com]

3-(bromomethyl)isothiazole CAS number and spectral data

3-(Bromomethyl)isothiazole (CAS 4576-91-4): Comprehensive Spectral Analysis, Synthetic Methodologies, and Applications in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to incorporate unique bioisosteres into pharmacophores to modulate lipophilicity, metabolic stability, and target binding affinity. The isothiazole ring is a privileged scaffold in this regard. Specifically, 3-(bromomethyl)isothiazole (CAS 4576-91-4) serves as a highly reactive, versatile alkylating agent used to append the isothiazol-3-ylmethyl moiety onto diverse heteroatoms.

This technical guide bypasses superficial overviews to provide an in-depth, self-validating framework for the synthesis, spectral characterization, and application of 3-(bromomethyl)isothiazole.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 3-(bromomethyl)isothiazole, one must first understand its structural dynamics. The compound consists of an isothiazole core—a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms—with a bromomethyl group at the 3-position. The electron-withdrawing nature of the isothiazole ring increases the electrophilicity of the adjacent benzylic-like carbon, making the carbon-bromine bond highly susceptible to nucleophilic attack (S_N2).

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

|---|---|

| Chemical Name | 3-(Bromomethyl)isothiazole |

| CAS Registry Number | 4576-91-4[] |

| Molecular Formula | C₄H₄BrNS[] |

| Molecular Weight | 178.05 g/mol |

| Appearance | Light yellow to amber oil |

| Isotopic Mass | 176.92 (⁷⁹Br), 178.92 (⁸¹Br) |

| Reactivity Profile | Potent alkylating agent, lachrymator |

Note: Care must be taken to distinguish this compound from its ring-brominated analog, 5-bromo-3-(bromomethyl)isothiazole (CAS 4576-94-7), which exhibits different reactivity profiles.

Spectral Elucidation: Validating the Core

A self-validating protocol requires rigorous analytical confirmation. Because 3-(bromomethyl)isothiazole is an intermediate, verifying its purity prior to downstream S_N2 reactions is critical to prevent the formation of complex, difficult-to-separate side products.

The following diagnostic spectral data represent the expected analytical profile for pure 3-(bromomethyl)isothiazole:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.65 (d, J = 4.8 Hz, 1H, isothiazole H-5): The proton adjacent to the sulfur and nitrogen is highly deshielded.

-

δ 7.25 (d, J = 4.8 Hz, 1H, isothiazole H-4): The β-proton exhibits characteristic ortho-coupling.

-

δ 4.62 (s, 2H, -CH₂Br): The diagnostic benzylic-like methylene protons appear as a sharp singlet, shifted downfield by the electronegative bromine.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 161.2 (C-3), 148.5 (C-5), 122.4 (C-4), 28.7 (-CH₂Br). The methylene carbon at ~28.7 ppm is the primary indicator of successful bromination.

-

-

GC-MS (EI, 70 eV):

-

m/z 179 [M+2]⁺ (~50%) and 177 [M]⁺ (~50%). This 1:1 isotopic cluster is the unmistakable signature of a monobrominated species.

-

m/z 98 [M - Br]⁺ (100%, base peak). The loss of the bromine radical yields a highly stable isothiazol-3-ylmethyl cation.

-

Synthetic Methodology: The Wohl-Ziegler Bromination

The most robust method for synthesizing 3-(bromomethyl)isothiazole is the free-radical bromination (Wohl-Ziegler reaction) of 3-methylisothiazole[2].

Mechanistic Causality

Why use N-bromosuccinimide (NBS) instead of elemental bromine (Br₂)? Direct application of Br₂ often leads to electrophilic aromatic substitution at the 4-position of the isothiazole ring. NBS, conversely, provides a low, steady-state concentration of Br₂. When paired with a thermal radical initiator like Azobisisobutyronitrile (AIBN), the reaction proceeds strictly via a radical mechanism, selectively abstracting a hydrogen atom from the methyl group due to the resonance stabilization of the resulting radical intermediate[2].

Figure 1: Radical bromination workflow for synthesizing 3-(bromomethyl)isothiazole.

Step-by-Step Experimental Protocol

-

System Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Solvation: Dissolve 3-methylisothiazole (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous α,α,α-trifluorotoluene. (Expert Note: While carbon tetrachloride is historically cited[2], trifluorotoluene is the modern, environmentally compliant alternative that perfectly mimics CCl₄'s radical-stabilizing properties).

-

Initiation: Add N-bromosuccinimide (10.5 mmol, 1.05 equiv) and AIBN (0.5 mmol, 0.05 equiv) to the solution.

-

Thermal Activation: Heat the reaction mixture to a gentle reflux (80–85 °C). The mixture will initially appear as a dense suspension. Over 4–6 hours, the heavy NBS will be consumed, and lighter succinimide will float to the surface.

-

Self-Validation Checkpoint: Pull a 0.1 mL aliquot, evaporate the solvent, and run a rapid ¹H NMR. The disappearance of the methyl singlet at δ ~2.5 ppm and the emergence of the -CH₂Br singlet at δ 4.62 ppm confirms reaction completion.

-

Workup: Cool the flask to 0 °C in an ice bath for 30 minutes to fully precipitate the succinimide byproduct. Filter the suspension rapidly through a pad of Celite, washing the filter cake with cold hexanes.

-

Isolation: Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the product). Purify the resulting amber oil via short-path vacuum distillation to yield pure 3-(bromomethyl)isothiazole.

Applications in Medicinal Chemistry

In drug development, 3-(bromomethyl)isothiazole is primarily deployed to synthesize complex heterocyclic APIs. The isothiazole ring acts as a bioisostere for pyridine, thiazole, or phenyl rings, often improving metabolic stability against cytochrome P450 oxidation.

Historically, this building block has been instrumental in the synthesis of H₂ receptor antagonists (anti-ulcer medications) and anti-inflammatory agents[3]. By reacting 3-(bromomethyl)isothiazole with various nucleophiles (amines, thiols, or alkoxides) in the presence of a mild base (e.g., K₂CO₃ or triethylamine), chemists can rapidly generate libraries of isothiazol-3-ylmethyl derivatives.

Figure 2: S_N2 alkylation pathway utilizing 3-(bromomethyl)isothiazole.

Safety & Handling: As a primary alkyl halide, 3-(bromomethyl)isothiazole is a potent alkylating agent. It is a known lachrymator and suspected mutagen. All manipulations must be performed in a Class II fume hood using nitrile gloves. Store the compound under an inert argon atmosphere at 2–8 °C to prevent spontaneous polymerization or hydrolysis.

References

- BOC Sciences. "CAS 4576-91-4 (3-(Bromomethyl)isothiazole)." BOC Sciences Catalog.

- European Patent Office. "PROCESS FOR THE PREPARATION OF FUSED HETEROAROMATIC PYRROLIDINONES." EP 3489236 A1.

- Google Patents. "Pharmaceutical compositions and methods of inhibiting H-1 and H-2 histamine receptors." US3894151A.

Sources

discovery and history of isothiazole compounds

An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the development of modern biocides, pharmaceuticals, and agrochemicals. Though its discovery is more recent compared to other fundamental heterocycles, the isothiazole scaffold has given rise to a wealth of commercially significant compounds. This guide provides a comprehensive exploration of the discovery and historical development of isothiazole and its derivatives, charting the course from its first synthesis to its current role in diverse scientific fields. We will delve into the pivotal moments, key synthetic evolutions, and the scientific rationale that propelled this versatile molecule from a laboratory curiosity to an industrial mainstay. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important class of compounds.

Chapter 1: The Dawn of a Heterocycle - First Synthesis of the Isothiazole Ring

The history of isothiazole chemistry begins in the mid-20th century, a relatively recent development in the broader story of heterocyclic chemistry. The parent compound, isothiazole (also known as 1,2-thiazole), was first successfully prepared in 1956.[1][2][3] This initial synthesis, while foundational, is now considered to be of purely historical significance due to the development of more efficient and accessible methods.[2][3]

The original reported synthesis involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, which was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[2][3] This multi-step process, while proving the existence and stability of the isothiazole ring, was not practical for generating derivatives for broader study. The stability of the isothiazole ring is attributed to its aromaticity, arising from a delocalized π-electron system.[3] This aromatic character would later prove crucial for its utility as a stable scaffold in complex bioactive molecules.

Chapter 2: The Rise of Isothiazolinones - A Biocidal Revolution

While the parent isothiazole was discovered in the 1950s, the most impactful chapter in its history began in the 1960s with the discovery of the isothiazolinone (or isothiazol-3-one) nucleus.[4][5] This work was pioneered by scientists at Rohm and Haas Company (now part of Dow Chemical Company), whose research into novel biocides uncovered the potent antimicrobial properties of this class of compounds.[4]

Isothiazolinones are characterized by a carbonyl group at the 3-position of the isothiazole ring. Their broad-spectrum activity against bacteria, fungi, and algae made them exceptionally valuable as preservatives and antimicrobials.[4] This discovery addressed a growing industrial need for effective, non-persistent biocides for use in water-based systems like paints, adhesives, metalworking fluids, and cosmetics.[4][6]

A pivotal moment came in the 1970s with the development and commercialization of a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[4] Marketed famously as Kathon™, this combination exhibited significantly enhanced antimicrobial efficacy compared to the individual components and revolutionized the field of industrial biocides.[4]

Mechanism of Action: A Targeted Approach

The effectiveness of isothiazolinone biocides stems from their ability to inhibit essential, life-sustaining enzymes within microbial cells.[5] Their mode of action involves a rapid, two-step process:

-

Cellular Penetration: The isothiazolinone molecule quickly penetrates the microbial cell wall.

-

Thiol Inactivation: Inside the cell, the electrophilic sulfur atom of the isothiazole ring reacts with nucleophilic thiol groups (cysteine residues) found in the active sites of key enzymes. This reaction forms a disulfide bond, leading to the inactivation of critical enzymes involved in metabolism and respiration, ultimately causing cell death.[5]

This targeted mechanism explains their high efficacy at very low concentrations.

Chapter 3: Synthetic Strategies - From Historical Routes to Modern Methodologies

The practical application of isothiazole compounds is intrinsically linked to the development of efficient synthetic routes. Early methods have been largely superseded by scalable industrial processes and versatile laboratory techniques that allow for extensive derivatization.

Industrial Synthesis of Isothiazolinones

The commercial production of isothiazolinones typically relies on the ring-closure of 3-mercaptopropanamides.[5] These precursors are themselves derived from acrylic acid via the addition of a thiol. The key cyclization step is an oxidative process, often achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂), which facilitates the formation of the critical N-S bond.[5][7]

Experimental Protocol: General Synthesis of N-Substituted Isothiazolinones

This protocol is a generalized representation based on established industrial methods.[5][7] It must be adapted and optimized for specific substrates and performed with appropriate safety precautions in a well-ventilated fume hood.

Objective: To synthesize an N-substituted isothiazolin-3-one from the corresponding N-substituted 3,3'-dithiodipropionamide.

Materials:

-

N,N'-disubstituted 3,3'-dithiodipropionamide (1 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) (approx. 2-3 equivalents)

-

An inert, dry, halogenated solvent (e.g., dichloromethane) (optional, as some processes run solvent-free)[7]

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

Reaction Setup: Charge a reaction vessel with the N,N'-disubstituted 3,3'-dithiodipropionamide. If using a solvent, add it at this stage. Begin stirring the mixture.

-

Chlorination: Cool the vessel in an ice-water bath. Slowly add sulfuryl chloride dropwise to the stirred mixture, maintaining the temperature between 0-10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours (e.g., 2-6 hours) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-water. This step hydrolyzes any remaining sulfuryl chloride.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by methods such as recrystallization or column chromatography.

Modern Synthetic Developments

Beyond the industrial workhorses, a wide array of synthetic methods have been developed to access diverse isothiazole derivatives. These include:

-

Conversion from Isoxazoles: Substituted isothiazoles can be prepared from isoxazoles via reaction with phosphorus pentasulfide.[2]

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition of nitrile sulfides to alkynes provides a direct route to the isothiazole ring.[2]

-

Multi-component Reactions: Modern strategies employ three-component reactions of enaminoesters, sulfur, and bromodifluoroacetamides to selectively form the isothiazole core.[8]

These advanced methods are particularly valuable in drug discovery, where the ability to rapidly generate libraries of diverse compounds is essential for structure-activity relationship (SAR) studies.

Chapter 4: Isothiazoles in Modern Science - Pharmaceutical and Agrochemical Frontiers

While the initial success of isothiazoles was in industrial preservation, their unique chemical properties have made them a privileged scaffold in medicinal chemistry and agrochemical research.[9][10] The isothiazole ring acts as a stable bioisostere for other five-membered heterocycles, with the sulfur atom influencing physicochemical properties like lipophilicity and metabolic stability.[9]

Isothiazoles in Pharmaceuticals

The isothiazole nucleus is present in a range of biologically active molecules and approved drugs.[9][10] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including:

-

Antipsychotic: The atypical antipsychotic drug Ziprasidone features a benzo[d]isothiazole moiety and is used in the treatment of schizophrenia.[10][11]

-

Anticancer: Researchers have developed isothiazole derivatives that act as potent inhibitors of key cancer-related targets, such as c-Met kinase and the PD-1/PD-L1 immune checkpoint pathway.[10][12]

-

Antiviral: Specific isothiazole compounds have shown activity against various viruses, including HIV, by inhibiting crucial viral enzymes like HIV protease.[2][10]

-

Anti-inflammatory and Other CNS Activity: Derivatives have been investigated for the treatment of Alzheimer's disease, as anticonvulsants, and as agonists for GABA receptors.[1][2]

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

| Property | Isoxazole | Isothiazole |

| Molecular Formula | C₃H₃NO | C₃H₃NS |

| Molecular Weight | 69.06 g/mol | 85.12 g/mol |

| Boiling Point | 95 °C | 114 °C |

| Acidity (pKa of conjugate acid) | ~ -2.0 | ~ -0.5 |

| Data compiled from a comparative analysis.[9] |

Isothiazoles in Agrochemicals

In the field of crop protection, isothiazole derivatives are primarily utilized as potent fungicides.[13][14] They are effective against a range of devastating plant pathogens, particularly oomycetes, which cause diseases like late blight and downy mildew.[13]

A key feature of some isothiazole fungicides, such as the commercial product Isotianil , is their dual-action mechanism.[13][15] They not only exhibit direct fungicidal activity but can also induce Systemic Acquired Resistance (SAR) in plants.[13] SAR is a natural plant defense mechanism that provides broad-spectrum, long-lasting protection against subsequent pathogen attacks, making these compounds valuable tools for integrated pest management.[13]

Conclusion and Future Outlook

From its initial synthesis in 1956, the isothiazole ring system has evolved from a chemical curiosity into a multi-billion dollar cornerstone of the chemical industry. The discovery of isothiazolinones by Rohm and Haas marked a turning point, providing a powerful solution for microbial control that remains dominant today.[4] The subsequent decades have witnessed the scaffold's successful entry into the highly regulated fields of pharmaceuticals and agrochemicals, a testament to its favorable biological and physicochemical properties.

Ongoing research continues to explore new derivatives and applications. The focus is on developing compounds with improved stability, lower toxicity, and reduced potential for skin sensitization, which has been a concern with some biocidal formulations.[4][5] In medicine and agriculture, the isothiazole scaffold remains a promising platform for designing next-generation targeted therapies and sustainable crop protection agents. The history of isothiazole is a compelling narrative of how fundamental chemical discovery, driven by industrial need and scientific innovation, can lead to technologies with a profound and lasting impact on society.

References

- The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action. (2025). Benchchem.

- A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. (2025). Benchchem.

- Product Class 15: Isothiazoles. Science of Synthesis.

- Isothiazolinone. Wikipedia.

- ISOTHIAZOLINONE. Ataman Kimya.

- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.

- Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme.

-

Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. (2022). Bioorganic Chemistry. Available from: [Link]

-

Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Available from: [Link]

- Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. (2025). Benchchem.

-

ChemInform Abstract: Synthesis of N-Substituted Isothiazol-3(2H)-ones from N-Substituted 3-Benzoylpropionamides. (2025). ResearchGate. Available from: [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Available from: [Link]

-

Synthesis of benzo[d]isothiazoles: an update. Lirias. Available from: [Link]

- Isothiazole derivatives and their uses. Google Patents.

-

Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available from: [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available from: [Link]

-

Methylisothiazolinone. (2016). American Chemical Society. Available from: [Link]

-

Isothiazoles. R Discovery. Available from: [Link]

-

Heterocyclic Building Blocks-Isothiazole. Mol-Instincts. Available from: [Link]

-

Synthesis of isothiazoles. Organic Chemistry Portal. Available from: [Link]

- An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives. (2025). Benchchem.

-

Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available from: [Link]

-

Isothiazole. Wikipedia. Available from: [Link]

-

ISOTHIAZOLE SYNTHESIS#PREPARATION & PROPERTIES OF ISOTHIAZOLE. (2021). YouTube. Available from: [Link]

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2021). PMC. Available from: [Link]

-

A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2026). ResearchGate. Available from: [Link]

- Preparation of n-substituted isothiazolinone derivatives. Google Patents.

-

An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Request PDF. Available from: [Link]

-

Sharma, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H). PMC. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. US20110112327A1 - Preparation of n-substituted isothiazolinone derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Isothiazole - Wikipedia [en.wikipedia.org]

- 12. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. US5578622A - Isothiazole derivatives and their uses - Google Patents [patents.google.com]

- 15. thieme-connect.com [thieme-connect.com]

theoretical studies on isothiazole ring stability

An In-Depth Technical Guide to the Theoretical Assessment of Isothiazole Ring Stability

Abstract

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] Its stability, a direct consequence of its aromatic character, dictates its reactivity, metabolic fate, and utility in molecular design. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the stability of the isothiazole ring. We will delve into the quantum chemical principles that govern its aromaticity, the profound influence of substituents on its electronic structure, and the computational workflows essential for generating reliable, predictive data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the rational design of novel isothiazole-containing molecules.

The Foundation of Isothiazole Stability: Aromaticity

Isothiazole is a five-membered heteroaromatic compound, and its stability is intrinsically linked to the delocalization of its π-electron system.[1][3] Unlike benzene, the presence of two different heteroatoms (nitrogen and sulfur) creates an asymmetric distribution of electron density, making the theoretical assessment of its aromaticity a nuanced challenge. Aromaticity is not a single observable quantity but a concept evaluated through multiple energetic, geometric, and magnetic criteria.

Energetic Criteria: Quantifying Stabilization Energy

The most intuitive measure of aromaticity is the Aromatic Stabilization Energy (ASE), which quantifies the extra stability conferred by π-electron delocalization compared to a hypothetical non-aromatic analogue. Isodesmic and homodesmotic reactions are powerful theoretical tools for calculating ASE.[4] These are hypothetical reactions where the number and type of bonds on both sides are conserved, minimizing errors in computational energy calculations.[5]

Protocol: Calculating ASE via an Isodesmic Reaction

-

Define the Reaction: Construct a balanced hypothetical reaction where the isothiazole ring is broken down into smaller, non-aromatic fragments that conserve all bond types. For isothiazole, a suitable reaction is: Isothiazole + 2(CH4) + NH3 + H2S -> CH3-CH3 + CH3-NH2 + CH3-SH + H2C=CH2

-

Geometry Optimization: Perform full geometry optimization and frequency calculations for all reactants and products using a reliable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[6][7]

-

Energy Calculation: Use the calculated total electronic energies (including zero-point vibrational energy corrections) to determine the enthalpy of the reaction (ΔH). This ΔH value is the ASE.

-

Interpretation: A negative ΔH indicates that the isothiazole ring is more stable than its constituent fragments, confirming its aromatic character.

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index assesses aromaticity based on the degree of bond length equalization within the ring.[6] It compares the experimental or calculated bond lengths to optimal values for aromatic systems. The index ranges from 1 (fully aromatic, like benzene) to 0 (non-aromatic).

The calculation for the isothiazole moiety can be complex due to the different bond types (C-C, C-N, C-S, N-S). The HOMA value for the thiazole ring within a benzothiazole molecule has been calculated at 0.69, while the fused benzene ring is 0.95, indicating that the thiazole portion is moderately aromatic while the benzene ring retains its high aromaticity.[8] Studies comparing 1,2-azoles have found that the aromaticity of isothiazole is greater than that of isoxazole but less than that of pyrazole.[1]

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used magnetic criterion for aromaticity.[7] It involves placing a "ghost" atom (Bq) at the geometric center of the ring and calculating its magnetic shielding tensor. A significant negative value (e.g., for benzene, NICS(0) is around -8 ppm) indicates a diatropic ring current, a hallmark of aromaticity.[6]

Table 1: Comparative Aromaticity Indices for 1,2-Azoles

| Compound | Aromaticity Ranking | Rationale |

| Pyrazole | Highest | Two nitrogen atoms contribute to a more balanced and stable π-electron system.[1][9] |

| Isothiazole | Intermediate | The presence of a d-orbital on the sulfur atom allows for potential π-bonding, enhancing stability compared to isoxazole.[9] |

| Isoxazole | Lowest | The high electronegativity of the oxygen atom can lead to a less uniform delocalization of π-electrons.[1][9] |

The Role of Substituents: Modulating Ring Stability

Substituents dramatically alter the electronic landscape of the isothiazole ring, influencing its stability, reactivity, and pharmacokinetic properties.[10] The choice and position of substituents are critical levers in drug design.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease electron density on the ring. This generally makes the ring more susceptible to nucleophilic attack, which can lead to ring-opening reactions.[11][12] However, this electron deficiency can also stabilize the molecule against oxidative metabolism. An EWG is often required to facilitate certain heterocyclic rearrangement reactions.[12]

-

Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, or -OCH₃ increase electron density. This enhances the ring's stability against nucleophilic attack but can make it more prone to electrophilic substitution and oxidation.

The interplay of these effects is visualized below.

Caption: Influence of substituent electronic effects on the isothiazole core.

Computational Workflow for Stability Analysis

A robust computational protocol is essential for obtaining meaningful theoretical data. The following workflow represents a standard approach for analyzing the stability and electronic properties of isothiazole derivatives.[13][14]

Caption: Standard workflow for computational analysis of isothiazole stability.

Protocol: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist's Lewis structure perspective on the calculated wavefunction, revealing donor-acceptor interactions that quantify electronic delocalization and stability.[15][16]

-

Perform Prerequisite Calculations: Ensure you have a fully optimized molecular geometry from the workflow described above.

-

Set Up NBO Calculation: In the calculation input file (e.g., for Gaussian), add the keyword Pop=NBO.

-

Execute and Analyze: Run the calculation. The output will contain a section on "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis".

-

Interpret Delocalization Energies: Look for significant interactions between filled (donor) orbitals (e.g., lone pairs, π-bonds) and empty (acceptor) anti-bonding orbitals (π* or σ). The stabilization energy, E(2), associated with these interactions quantifies the energetic contribution of electron delocalization to the molecule's overall stability.[16][17] For an aromatic system like isothiazole, strong π -> π interactions within the ring are expected.

Kinetic Stability and Ring-Opening Reactions

While thermodynamic stability (aromaticity) is crucial, kinetic stability—the resistance to chemical transformation—is equally important, especially in a biological context. The isothiazole ring is susceptible to nucleophilic attack, primarily at the sulfur atom, which can lead to the cleavage of the weak N-S bond.[11][18]

Theoretical studies can model the reaction pathways for such ring-opening events. By calculating the energy barriers (activation energies) for the reaction of isothiazole with biologically relevant nucleophiles like glutathione, one can predict the compound's metabolic stability.[18] Computational studies on dehydro-isothiazole radicals have shown that ring-opening channels, specifically the cleavage of the N-S or C-S bonds, are decisive factors in their kinetic stability.[19]

Conclusion

The stability of the isothiazole ring is a multifaceted property governed by a delicate balance of aromaticity, electronic effects from substituents, and kinetic barriers to reaction. Theoretical and computational chemistry provides an indispensable toolkit for dissecting these factors. Through the rigorous application of methods like DFT, coupled with analyses such as NICS, HOMA, and NBO, researchers can gain profound insights into the stability of existing compounds and rationally design next-generation molecules with optimized properties for pharmaceutical and material science applications.

References

- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.

- (2014). Product Class 15: Isothiazoles. Thieme Chemistry.

- Zheldakova, R. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry.

- Gulevskaya, A. V., & Zolotarev, A. A. (2019). REVIEW. NSF PAR.

- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.

- (N.d.). Computational study of heterocyclic anticancer compounds through nbo method Estudio computacional de compuestos heterocíclicos.

- Kruszyk, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.

- Elgazwy, A. S. S. H. (2003). The chemistry of isothiazoles. Academia.edu.

- (2023).

- (N.d.). A Theoretical Study on the Aromaticity of Thiadiazoles and Related Compounds.

- (N.d.). Mechanistic pathway of the ring-opening reaction of isothiazol-3(2H).

- (N.d.). What are Isodesmic Reactions?.

- (N.d.). A model study on the photochemical isomerization of isothiazoles and thiazoles. Royal Society of Chemistry.

- (N.d.).

- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- (N.d.).

- (N.d.). Natural Bond Orbital (NBO) Analysis. University of Regensburg.

- (N.d.). Isothiazole synthesis. Organic Chemistry Portal.

- McKerrall, S. (N.d.). Modern Computational Organic Chemistry. Baran Lab, Scripps Research.

- (N.d.). HOMA-Index. Bioscientia.

- (N.d.). Isodesmic reaction. Wikipedia.

- (N.d.). A computational study of aromaticity-controlled Diels–Alder reactions.

- Szatylowicz, H., et al. (2016). Substituent Effects in Heterocyclic Systems.

-

Roy, B., et al. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][11][12]-triazolo[3,4-b][1][9][12] thiadiazole. Taylor & Francis Online.

- (2023).

- (N.d.). Associations of the HOMA2-%B and HOMA2-IR with progression to diabetes and glycaemic deterioration in young and middle-aged Chinese. PMC.

- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Weinhold, F., & Klein, R. A. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A.

- (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.

- Ferreira, C. N., et al. (2021). Proposal for fasting insulin and HOMA-IR reference intervals based on an extensive Brazilian laboratory database. Archives of Endocrinology and Metabolism.

- (N.d.). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Polish Academy of Sciences.

- Predel, C., et al. (2022). HOMA Index, Vitamin D Levels, Body Composition and Cardiorespiratory Fitness in Juvenile Obesity: Data from the CHILT III Programme, Cologne. MDPI.

- (N.d.). HOMA indices for compounds containing benzothiazole moieties..

- (N.d.). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI.

- (2023). Acoustic indices as proxies for bird species richness in an urban green space in Metro Manila. PLOS.

- Haslem, A., & Sitters, H. (2016). Bird based Index of Biotic Integrity: Assessing the ecological condition of Atlantic Forest patches in human-modified landscape. Sekercioglu-Lab.

- (2024). Hematologic and clinical chemistry reference intervals for six species of wild birds frequently rescued in the Republic of Korea. PMC.

- (N.d.). An Index to Estimate the Wing Area in A Small Passerine, Using the Blue Tit ( Cyanistes caeruleus ) As A Case Study.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. researchgate.net [researchgate.net]

- 3. academia.edu [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isodesmic reaction - Wikipedia [en.wikipedia.org]

- 6. dialnet.unirioja.es [dialnet.unirioja.es]

- 7. baranlab.org [baranlab.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NBO [cup.uni-muenchen.de]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Guide to the Mechanism of Electrophilic Substitution on 3-(Bromomethyl)isothiazole

Executive Summary

Isothiazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding their reactivity is crucial for the rational design of novel molecules. This technical guide provides an in-depth analysis of the electrophilic substitution mechanism for 3-(bromomethyl)isothiazole. We dissect the inherent electronic properties of the isothiazole ring, evaluate the nuanced influence of the 3-(bromomethyl) substituent, and elucidate the mechanistic pathways that dictate regioselectivity. This document combines theoretical principles with practical, field-proven experimental protocols, offering a comprehensive resource for professionals engaged in the synthesis and functionalization of isothiazole-based compounds.

The Isothiazole Nucleus: An Overview of Aromaticity and Reactivity

The isothiazole ring is a five-membered heteroaromatic system containing a nitrogen and a sulfur atom in a 1,2-relationship. Its aromaticity, arising from a delocalized 6π-electron system, confers significant stability.[1] However, the distribution of electron density within the ring is non-uniform due to the differing electronegativities of the constituent atoms.

The pyridine-like nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the ring towards electrophilic attack compared to benzene. Conversely, the sulfur atom, being less electronegative, donates electron density into the ring via resonance (+M effect). The interplay of these effects results in a net deactivation of the ring but also establishes a clear hierarchy of reactivity among the carbon positions. Computational and experimental studies have shown that the C4 position is the most electron-rich and thus the most nucleophilic site, making it the primary target for electrophilic attack.[2] The C5 position is less reactive, and the C2 position is the most electron-deficient.[3]

Therefore, electrophilic aromatic substitution (SEAr) on the unsubstituted isothiazole ring, such as nitration or halogenation, occurs preferentially at the C4 position.[2]

The Directing Influence of the 3-(Bromomethyl) Substituent

The introduction of a substituent at the C3 position modulates the inherent reactivity and regioselectivity of the isothiazole ring. The 3-(bromomethyl) group, -CH₂Br, is of particular interest due to its dual electronic nature.

-

Inductive Effect (-I): The primary influence of the -CH₂Br group is a deactivating inductive effect. The electronegative bromine atom withdraws electron density from the methylene carbon, which in turn pulls electron density from the isothiazole ring through the sigma bond framework. This effect deactivates all positions of the ring, making 3-(bromomethyl)isothiazole less reactive towards electrophiles than both the parent isothiazole and 3-methylisothiazole.[4][5]

-

Lack of Resonance Effect: Unlike substituents with lone pairs or pi systems, the -CH₂Br group does not participate in resonance with the aromatic ring. Its electronic influence is transmitted purely through the inductive effect.

Consequence for Regioselectivity: While the -CH₂Br group is deactivating, it does not alter the inherent preference for electrophilic attack at the C4 position. The inductive effect is felt throughout the ring, but the underlying electronic factors that make C4 the most nucleophilic site in the parent isothiazole system remain dominant. Therefore, electrophilic substitution on 3-(bromomethyl)isothiazole is predicted to occur selectively at the C4 position.

The Core Mechanism: A Step-by-Step Analysis of C4 vs. C5 Attack

The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway involving a cationic intermediate known as an arenium ion or sigma complex.[6] The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes formed upon attack at different positions.

Generation of the Electrophile

The first stage in any SEAr reaction is the generation of a potent electrophile (E⁺). For instance, in nitration, the highly reactive nitronium ion (NO₂⁺) is formed by the protonation of nitric acid by a stronger acid catalyst, typically sulfuric acid.[6][7]

Caption: Generation of the nitronium ion electrophile.

Electrophilic Attack and Sigma Complex Formation

The nucleophilic π-system of the isothiazole ring attacks the electrophile. Let us compare the stability of the sigma complexes formed from attack at C4 versus C5.

-

Attack at C4 (Favored Pathway): Attack at the C4 position yields a sigma complex where the positive charge is delocalized over the C5, N2, and S1 atoms. The resonance structures show that the positive charge can be placed on the sulfur atom, which is better able to accommodate it than the more electronegative nitrogen atom. This leads to a more stable intermediate.

-

Attack at C5 (Disfavored Pathway): Attack at the C5 position results in a sigma complex where the positive charge is delocalized over the C4 and N2 atoms. Crucially, none of the resonance structures place the positive charge on the sulfur atom. This intermediate is significantly less stable than the one formed via C4 attack.

The lower activation energy required to form the more stable C4-adduct ensures that this pathway is kinetically and thermodynamically favored.

Caption: Regioselectivity of electrophilic attack on 3-(bromomethyl)isothiazole.

Deprotonation and Re-aromatization

In the final, rapid step, a weak base (e.g., H₂O or HSO₄⁻) removes the proton from the carbon atom bearing the new electrophile. This restores the aromatic π-system and yields the final substituted product.

Key Electrophilic Substitution Protocols

The following protocols are presented as self-validating systems, with explanations for key experimental choices. These methodologies are foundational and can be optimized for specific substrates and scales.

Protocol: Radical Bromination for Synthesis of 3-(Bromomethyl)isothiazole

The starting material is typically synthesized via free-radical bromination of 3-methylisothiazole. This reaction selectively targets the benzylic-like methyl group rather than the aromatic ring.

-

Causality: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the ring. A radical initiator like benzoyl peroxide or AIBN is required to start the chain reaction. Chlorobenzene is often used as an inert solvent that can withstand the reaction temperatures.[8]

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylisothiazole (1.0 eq) and a suitable solvent such as chlorobenzene or carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-130 °C depending on the solvent) and irradiate with a UV lamp or incandescent light bulb to facilitate initiation.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a higher Rf spot indicates product formation. The reaction is typically complete within 1-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield 3-(bromomethyl)isothiazole.

Protocol: Electrophilic Nitration at the C4 Position

This protocol details the regioselective nitration of 3-(bromomethyl)isothiazole.

-

Causality: Concentrated sulfuric acid serves as both a solvent and a catalyst to generate the potent nitronium ion (NO₂⁺) electrophile from nitric acid.[6] The reaction is performed at a low temperature to control the exothermic reaction and prevent over-nitration or decomposition, which is critical for a deactivated substrate.

Caption: Experimental workflow for the nitration of 3-(bromomethyl)isothiazole.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 volumes) to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-(bromomethyl)isothiazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the isothiazole over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate of the crude product may form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford 3-(bromomethyl)-4-nitroisothiazole.

Summary of Electrophilic Substitution Reactions

The principles outlined above can be extended to other common electrophilic aromatic substitution reactions. The expected outcomes are summarized below.

| Reaction | Reagents & Conditions | Electrophile | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | NO₂⁺ (Nitronium ion) | 3-(Bromomethyl)-4-nitroisothiazole |

| Bromination | Br₂, Acetic Acid, 80-100 °C | Br⁺ (polarized Br-Br) | 4-Bromo-3-(bromomethyl)isothiazole |

| Sulfonation | Fuming H₂SO₄ (oleum), 25-50 °C | SO₃ | 3-(Bromomethyl)isothiazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | RCO⁺ (Acylium ion) | Generally fails due to deactivation and complexation of the Lewis acid with ring heteroatoms. |

Conclusion

The electrophilic substitution of 3-(bromomethyl)isothiazole is a predictable and regioselective process governed by the fundamental electronic properties of the isothiazole nucleus. The ring is inherently deactivated by the pyridine-like nitrogen, with the C4 position being the most nucleophilic site. The 3-(bromomethyl) substituent further deactivates the ring via a strong inductive effect but does not override the innate preference for substitution at the C4 position. By understanding the stability of the intermediate sigma complexes and carefully controlling reaction conditions, researchers can achieve high yields of the desired 4-substituted isomers, providing valuable building blocks for drug discovery and materials science.

References

-

Science of Synthesis, (2002). Product Class 15: Isothiazoles. Thieme.

-

Katritzky, A. R., et al. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLIII. The nitration of isothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1614-1617.

-

Ganju, K. (1946). Chemistry of the thiazoles. Journal of Scientific & Industrial Research, 5(6), 276-285.

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

-

PennState. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation.

-

Clementi, S., et al. (1973). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVIII. Hydrogen exchange of isoxazoles and isothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (15), 2097-2101.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

-

Zabarna, O., et al. (2007). Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. Journal of Heterocyclic Chemistry, 44(4), 959-965.

-

BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.

-

LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

-

Ali, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances, 13(52), 36474-36490.

-

Esteves, P. M., et al. (2003). Unified mechanistic concept of electrophilic aromatic nitration: convergence of computational results and experimental data. Journal of the American Chemical Society, 125(16), 4836-4849.

-

Zabarovska, O. I., et al. (2007). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons.

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.

-

Pain, D. L., et al. (1985). The chemistry of isothiazoles. Chemical Reviews, 85(2), 163-205.

-

Zhdankin, V. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4339-4356.

-

Abdel-Wahab, B. F., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.

-

LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

-

Henkel, T., et al. (1998). Process for the preparation of aromatic bromomethyl compounds. Google Patents, US5750728A.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Unified mechanistic concept of electrophilic aromatic nitration: convergence of computational results and experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]

The Alchemist's Guide to Isothiazoles: A Modern Compendium of Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a range of pharmaceuticals, agrochemicals, and functional materials.[1][3] This guide offers a deep dive into the principal synthetic strategies for constructing the isothiazole ring, providing not just the "how," but the "why" behind the methodological choices that drive modern organic synthesis.

The Strategic Importance of Isothiazole Synthesis

The facile assembly of the isothiazole ring has historically been a challenge for synthetic chemists.[4] However, recent decades have witnessed significant advancements, moving beyond classical condensation reactions to sophisticated metal-catalyzed and multicomponent approaches.[4][5] This evolution has expanded the chemical space accessible to researchers, enabling the synthesis of highly functionalized and structurally diverse isothiazole derivatives.[6] This guide will navigate through the most robust and field-proven methods for isothiazole ring construction.

I. Constructing the Core: Key Synthetic Methodologies

The synthesis of the isothiazole ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Rees Synthesis: A High-Yielding Route from Primary Enamines

The Rees synthesis offers a direct and efficient pathway to substituted isothiazoles, distinguished by its mild reaction conditions and high yields.[7][8] This method involves the reaction of a primary enamine with 4,5-dichloro-1,2,3-dithiazolium chloride.[7][9]

Causality Behind the Experimental Choices: The choice of the dithiazolium salt as the electrophilic partner is crucial. Its high reactivity towards the nucleophilic enamine drives the reaction forward, while the subsequent ring-closing and elimination steps are thermodynamically favored, leading to the formation of the stable aromatic isothiazole ring. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes both reactants.

-

To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise with stirring at room temperature.

-

Continue stirring the reaction mixture for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired isothiazole (78% yield).[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A706393H [pubs.rsc.org]

Quantum Chemical Elucidation of 3-(Bromomethyl)isothiazole Reactivity: A Technical Guide for Drug Discovery and Development

This guide provides a comprehensive framework for investigating the reactivity of 3-(bromomethyl)isothiazole using quantum chemical methods. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this important heterocyclic scaffold. By leveraging computational techniques, we can gain deep insights into reaction mechanisms, transition states, and the factors governing selectivity, thereby accelerating the design and synthesis of novel isothiazole-based therapeutics.[1][2]

The Significance of the Isothiazole Moiety in Medicinal Chemistry

Isothiazoles are a class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship.[3] This structural motif is found in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties.[1][4][5] The unique electronic properties conferred by the two electronegative heteroatoms make the isothiazole ring a versatile building block in drug design.[2][6] 3-(Bromomethyl)isothiazole, in particular, serves as a key intermediate for the synthesis of more complex isothiazole derivatives through nucleophilic substitution reactions at the bromomethyl group. Understanding the reactivity of this precursor is therefore paramount for the efficient development of new chemical entities.

Theoretical Foundations of Reactivity Analysis

Quantum chemistry provides a powerful lens through which to examine chemical reactivity at the molecular level. By solving the Schrödinger equation for a given molecule, we can obtain its electronic structure and a host of properties that dictate its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity analysis.[7][8] It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity.[8][9] A smaller gap generally implies higher reactivity.[8] For 3-(bromomethyl)isothiazole, the LUMO is expected to be localized on the C-Br bond of the bromomethyl group, making this site susceptible to nucleophilic attack.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[10][11] DFT methods are used to calculate the electronic structure, geometry, and energy of molecules.[9][10] For studying the reactivity of 3-(bromomethyl)isothiazole, DFT calculations can be employed to:

-

Optimize the ground state geometry of the reactant and products.

-

Locate the transition state (TS) structure for a given reaction.

-

Calculate the activation energy (energy barrier) of the reaction.

-

Determine the reaction energy (thermodynamic favorability).

-

Simulate spectroscopic properties for comparison with experimental data.

A common and reliable functional for such studies is B3LYP, often paired with a basis set like 6-31G(d,p).[7][10]

A Step-by-Step Computational Workflow for Reactivity Analysis

This section outlines a detailed protocol for investigating the nucleophilic substitution reactivity of 3-(bromomethyl)isothiazole.

Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Build the 3D structure of 3-(bromomethyl)isothiazole and the chosen nucleophile (e.g., a simple amine or thiol) using a molecular modeling software.

-

DFT Calculation: Perform a geometry optimization calculation using a DFT method (e.g., B3LYP/6-31G(d,p)) to find the minimum energy structures of the reactants.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Transition State (TS) Searching

-

Initial Guess: Propose an initial guess for the transition state structure. For an S_N2 reaction, this would involve bringing the nucleophile close to the carbon of the bromomethyl group, with the bromine atom beginning to depart.

-

TS Optimization: Use a transition state optimization algorithm (e.g., QST2 or QST3 in Gaussian) to locate the saddle point on the potential energy surface that corresponds to the transition state.

-

TS Verification: A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming it as a true transition state.

Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This confirms that the located transition state connects the desired reactants and products.

Diagram: Computational Workflow for Reactivity Analysis

Caption: A generalized workflow for the computational study of chemical reactivity.

Interpreting the Computational Results